molecular formula C14H13N5O3 B5818006 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol

2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol

Cat. No. B5818006
M. Wt: 299.28 g/mol
InChI Key: FKYRCNWTOZWMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol is a chemical compound that has been extensively studied due to its potential therapeutic applications. It is commonly referred to as PD 166866 and is a potent inhibitor of the epidermal growth factor receptor (EGFR).

Mechanism of Action

PD 166866 binds to the ATP-binding site of 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol, preventing the receptor from activating downstream signaling pathways that promote cell growth and division. This leads to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
PD 166866 has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including those that are resistant to other 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol inhibitors. PD 166866 has also been shown to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

PD 166866 is a potent and selective inhibitor of 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol, making it a valuable tool for studying the role of 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol signaling in cancer biology. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of other 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol inhibitors that are less potent or selective. Additionally, PD 166866 has poor solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.

Future Directions

There are several future directions for the study of PD 166866. One area of interest is the development of more potent and selective 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol inhibitors that can overcome resistance to current therapies. Another area of interest is the combination of PD 166866 with other targeted therapies or chemotherapy agents to improve treatment outcomes. Additionally, further studies are needed to better understand the mechanisms of resistance to 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol inhibitors and to identify biomarkers that can predict response to therapy.

Synthesis Methods

PD 166866 can be synthesized through a multi-step process that involves the reaction of 8-methoxy-4-methyl-2-quinazoline with 2-amino-4,6-dichloropyrimidine in the presence of a base. The resulting product is then treated with a reducing agent to obtain PD 166866.

Scientific Research Applications

PD 166866 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be a potent inhibitor of 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol, which is a key regulator of cell growth and division. Inhibition of 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol signaling has been shown to be effective in the treatment of various types of cancer, including lung cancer, breast cancer, and colon cancer.

properties

IUPAC Name

4-hydroxy-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-7-8-4-3-5-9(22-2)12(8)18-13(15-7)19-14-16-10(20)6-11(21)17-14/h3-6H,1-2H3,(H3,15,16,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYRCNWTOZWMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=N1)NC3=NC(=CC(=O)N3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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